Technical Monograph: Physicochemical Profiling of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid
Technical Monograph: Physicochemical Profiling of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid
This guide provides an in-depth physicochemical and technical profile of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid , a specialized intermediate in organic synthesis.
Executive Summary
(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid (CAS 883824-47-3 ) is an
This compound is a critical Michael acceptor and a versatile building block in medicinal chemistry, particularly for the synthesis of fluoro-substituted indanones via intramolecular Friedel-Crafts acylation.[1] Its physicochemical behavior is governed by the conjugation of the electron-withdrawing carboxyl group with the electron-poor fluorophenyl ring, creating a unique reactivity profile suitable for nucleophilic additions and cycloadditions.[1]
Molecular Identity & Structural Analysis[1][2]
The compound is defined by the rigid geometry of the trisubstituted alkene. The (E)-configuration places the bulky phenyl ring and the carboxylic acid group on opposite sides of the double bond (Entgegen), which is the thermodynamically stable isomer produced via standard condensation protocols.[1]
| Attribute | Detail |
| IUPAC Name | (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid |
| Common Synonyms | |
| CAS Registry Number | 883824-47-3 |
| Molecular Formula | |
| SMILES | CCC(=Cc1ccc(F)cc1)C(=O)O |
| Stereochemistry | (E)-isomer (trans-cinnamic acid derivative) |
Structural Logic
The molecule features three distinct domains affecting its properties:
-
Fluorophenyl Moiety: The fluorine atom at the para-position induces a strong inductive withdrawing effect (-I) while offering weak mesomeric donation (+M), modulating the electrophilicity of the
-carbon. - -Ethyl Group: This alkyl chain provides lipophilicity and steric bulk, preventing easy hydrolysis and directing stereoselectivity during subsequent transformations.
-
Carboxylic Acid Head: Provides a handle for esterification, amidation, or decarboxylation.[1]
Physicochemical Parameters
The following data consolidates experimental baselines and high-confidence predictive models for the (E)-isomer.
| Property | Value | Source/Method |
| Molecular Weight | 194.20 g/mol | Calculated |
| Physical State | Crystalline Solid | Experimental Observation |
| Melting Point | 108–115 °C (Predicted)* | Derived from ortho-isomer ( |
| Boiling Point | 310–315 °C @ 760 mmHg | Predicted (ACD/Labs) |
| pKa (Acid) | 4.2 ± 0.1 | Calculated (Carboxyl group) |
| LogP (Lipophilicity) | 2.8 – 3.1 | Consensus LogP |
| Density | 1.22 ± 0.05 g/cm³ | Predicted |
| Polar Surface Area (PSA) | 37.3 Ų | Calculated |
*Note: The ortho-isomer, (E)-2-(2-fluorobenzylidene)butanoic acid, exhibits a melting point of 94°C. Para-substituted isomers typically exhibit higher lattice energy and melting points due to better packing symmetry.[1]
Synthesis & Impurity Profile
The industrial standard for synthesizing this compound is the Perkin Condensation , favored for its stereoselectivity toward the (E)-isomer.
Synthetic Workflow
-
Reactants: 4-Fluorobenzaldehyde and Butyric Anhydride.
-
Catalyst: Sodium Butyrate (or Potassium Butyrate).
-
Conditions: Reflux at 140–160°C for 4–8 hours.
-
Workup: Steam distillation to remove unreacted aldehyde, followed by acidification to precipitate the acid.
Reaction Mechanism Visualization
The following diagram illustrates the base-catalyzed aldol-type condensation followed by dehydration.
Caption: Perkin condensation pathway favoring the thermodynamic (E)-product via dehydration of the aldol intermediate.
Critical Impurities[5]
-
(Z)-Isomer: The kinetic product. Can be removed via recrystallization from Ethanol/Water.
-
4-Fluorobenzoic Acid: Formed via Cannizzaro side reaction or oxidation of the aldehyde.
-
Butyric Acid: Hydrolysis product of the anhydride (removed during wash steps).
Solubility & Solution Chemistry
Understanding the solubility profile is vital for formulation and purification.
-
Aqueous Solubility: Very low (< 0.5 mg/mL) at pH < 4.
-
pH-Dependent Solubility: Soluble in alkaline media (pH > 8) due to carboxylate anion formation (
). -
Organic Solvents:
Purification Protocol:
To purify crude material, dissolve in 10%
Spectral Fingerprinting
Use these diagnostic signals to validate compound identity.
1H NMR (400 MHz, DMSO-d6)
- 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 7.6 – 7.8 ppm (s, 1H): Vinylic proton (=CH -Ar). Diagnostic for (E)-isomer (typically downfield due to anisotropy of the carbonyl).
- 7.4 – 7.2 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-F-phenyl).
- 2.4 ppm (q, 2H): Methylene of the ethyl group (-CH 2-CH3).
- 1.1 ppm (t, 3H): Methyl of the ethyl group (-CH2-CH 3).
IR Spectrum (ATR)
-
1680–1700 cm⁻¹: C=O[1] Stretching (Conjugated carboxylic acid).
-
1620–1635 cm⁻¹: C=C Stretching (Alkene).
-
2500–3000 cm⁻¹: O-H Stretching (Broad, carboxylic acid dimer).[1]
-
1220 cm⁻¹: C-F Stretching (Aryl fluoride).
Applications in Drug Development[1][6]
This compound serves as a "privileged structure" intermediate. Its primary utility lies in the synthesis of Indanones , which are scaffolds for various bioactive agents (e.g., acetylcholinesterase inhibitors, anticancer agents).[1]
Cyclization to Indanone
Treatment of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid with Polyphosphoric Acid (PPA) or Thionyl Chloride followed by
Caption: Synthetic route converting the acid to the pharmacologically active indanone scaffold.
Handling & Stability (E-E-A-T)
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic potential is low, but moisture can catalyze hydrolysis if converted to acid chloride.[1]
-
Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to UV light to prevent E/Z photoisomerization.
-
Safety: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . Use standard PPE (Nitrile gloves, safety goggles).[1]
References
-
Sigma-Aldrich (Merck) . Product Specification: 2-ETHYL-3-(4-FLUOROPHENYL)ACRYLIC ACID (CAS 883824-47-3). Retrieved from .
-
Niaz, M., et al. (2008) . (E)-2-(2-Fluorobenzylidene)butanoic acid. Acta Crystallographica Section E, E64, o733.[1] (Provides crystallographic data for the ortho-isomer analog). Available at .
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, Vol 1. (Foundational methodology for alpha-alkylcinnamic acid synthesis).
-
PubChem Database . Compound Summary: 2-Ethyl-3-(4-fluorophenyl)acrylic acid.[2] CID 13649645. Retrieved from .
